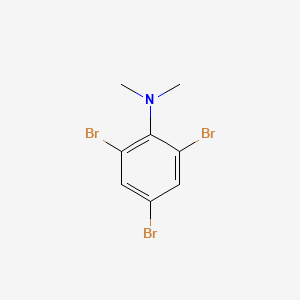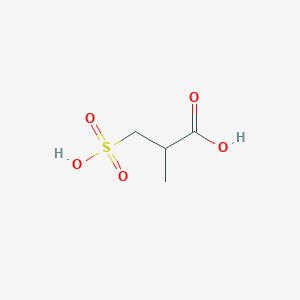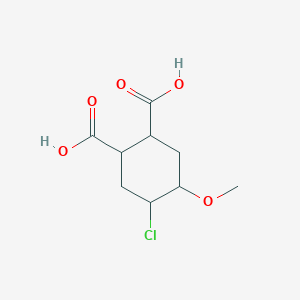![molecular formula C5H10N2O3 B14509925 (2S)-2-[Ethyl(nitroso)amino]propanoic acid CAS No. 63889-06-5](/img/structure/B14509925.png)
(2S)-2-[Ethyl(nitroso)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[Ethyl(nitroso)amino]propanoic acid: is an organic compound with a unique structure that includes an ethyl group, a nitroso group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Ethyl(nitroso)amino]propanoic acid typically involves the nitration of an ethylamine derivative followed by a series of reactions to introduce the propanoic acid group. One common method involves the reaction of ethylamine with nitrous acid to form the nitroso derivative, which is then reacted with a suitable carboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[Ethyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethyl derivatives.
Applications De Recherche Scientifique
(2S)-2-[Ethyl(nitroso)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[Ethyl(nitroso)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes . The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes involved in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[Methyl(nitroso)amino]propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(2S)-2-[Ethyl(nitroso)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
(2S)-2-[Ethyl(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
63889-06-5 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2S)-2-[ethyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-3-7(6-10)4(2)5(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
SKEMPVVEIYABJS-BYPYZUCNSA-N |
SMILES isomérique |
CCN([C@@H](C)C(=O)O)N=O |
SMILES canonique |
CCN(C(C)C(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)


![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)


![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)



![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
